molecular formula C5H7ClN4 B3032978 6-Chloro-3-hydrazinyl-4-methylpyridazine CAS No. 66530-55-0

6-Chloro-3-hydrazinyl-4-methylpyridazine

Cat. No. B3032978
CAS RN: 66530-55-0
M. Wt: 158.59 g/mol
InChI Key: DERJLPZSASYBIX-UHFFFAOYSA-N
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Description

The compound 6-Chloro-3-hydrazinyl-4-methylpyridazine is a heterocyclic compound that has shown significant importance in medicinal chemistry due to its potential pharmaceutical applications. Heterocyclic compounds like pyridazine analogs are often key intermediates in the synthesis of various drugs, including pesticides and antiviral medications .

Synthesis Analysis

The synthesis of related pyridazine compounds typically involves multiple steps, including cyclization, dehydrogenation, substitution, and oxidation reactions. For instance, 3-chloro-5-methylpyridazine, an important intermediate, is synthesized from citraconic anhydride through a four-step process that includes chlorination, substitution, and oxidation reactions, with a total yield of 27% . Similarly, 3-chloro-4-methylpyridazine is produced through a four-step synthesis with a total yield of 30%, indicating the practicality of these methods for industrial production .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-bromo-6-methylpyridazine was characterized by 1H NMR and MS-ESI . X-ray diffraction (XRD) techniques are also employed to confirm the crystalline structure of synthesized compounds, as seen with a compound closely related to 6-Chloro-3-hydrazinyl-4-methylpyridazine, which crystallized in the monoclinic crystal system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridazine derivatives often include the use of hydrazine hydrate, chlorination agents, and various catalysts. For instance, the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating an acetic acid derivative with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the final compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be explored through density functional theory (DFT) calculations, which help in understanding the harmony between theoretical and experimental values. The HOMO-LUMO energy gap and global reactivity descriptors are determined to predict the chemical behavior of the compounds. Intermolecular interactions, such as hydrogen bonds and halogen interactions, play a significant role in the stability and reactivity of these compounds. Hirshfeld surface analysis and energy frameworks are used to study the packing of molecules and the different intermolecular interaction energies .

Scientific Research Applications

Structural and Crystallographic Studies

6-Chloro-3-hydrazinyl-4-methylpyridazine has been a subject of interest in structural and crystallographic studies. For example, Ather et al. (2010) analyzed the structure of a related compound, focusing on the planarity of the chloro-hydrazinylpyridazine unit and its orientation relative to other groups in the molecule, which is significant in understanding its chemical behavior and potential applications in material science (Ather, Tahir, Khan, & Athar, 2010).

Synthesis and Functionalization

Research has been conducted on the synthesis methods and functionalization of compounds related to 6-Chloro-3-hydrazinyl-4-methylpyridazine. For instance, Shao-juan (2012) introduced a synthesis method for 3-chloro-4-methylpyridazine, highlighting its importance as an intermediate in pesticides and anti-viral drugs (Shao-juan, 2012). Additionally, Flefel et al. (2018) synthesized novel pyridine derivatives starting from a compound structurally similar to 6-Chloro-3-hydrazinyl-4-methylpyridazine, demonstrating the versatility of such compounds in creating new chemical entities (Flefel et al., 2018).

Application in Antiviral Research

There has been exploration into the antiviral potential of compounds derived from 6-Chloro-3-hydrazinyl-4-methylpyridazine. A study by Flefel et al. (2017) synthesized derivatives and evaluated their activity against hepatitis A virus, demonstrating the role such compounds can play in the development of new antiviral agents (Flefel et al., 2017).

Material Science and Molecular Docking

The compound and its derivatives have applications in material science and molecular docking studies. For example, Sallam et al. (2021) synthesized a derivative and performed structure analysis, DFT calculations, and energy framework studies, which are crucial in the development of materials with specific electronic and chemical properties (Sallam et al., 2021).

Safety And Hazards

6-Chloro-3-hydrazinyl-4-methylpyridazine is classified as a hazard class 6.1. It has hazard statements H301-H311-H331 and is packed in group III. The safety precautions include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

(6-chloro-4-methylpyridazin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERJLPZSASYBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466060
Record name 6-Chloro-3-hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-hydrazinyl-4-methylpyridazine

CAS RN

66530-55-0
Record name 6-Chloro-3-hydrazinyl-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The hydrazino pyridazine starting materials can be prepared by known procedures. For example, 3,6-dichloro-4-methylpyridazine heated at reflux with excess hydrazine hydrate (50 percent in water) for 0.3 to 1 hour produces 3-chloro-4-methyl-6-hydrazinopyridazine and 3-chloro-5-methyl-6-hydrazinopyridazine. The isomers can be separated by fractional crystallization using ethanol as a solvent. See, Takahayashi, Pharm. Bull., 5, 229 (1957); Chem. Abstr. 52:6359, Linholter et al., Acta Chem. Scand. 16, 2389 (1962); Chem. Abstr. 59:1632g, Steck et al., J. Amer. Chem. Soc., 76, 4454 (1954) and Horning et al., J. Org. Chem., 20, 707 (1955).
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Synthesis routes and methods II

Procedure details

A mixture of 3,6-dichloro-4-methylpyridazine (5 g, 30.7 mmol) in hydrazine hydrate (30.4 mL, 153 mmol) was heated up and stirred at 80° C. for 24 hr. The reaction was cooled down to RT; the resulting solid was filtrated off, washed with water and dried under reduced pressure. Recrystallization in hot EtOH followed by trituration in EtOH and ultra sounds afforded the title product (721 mg, 4.55 mmol, 14.8% yield) as white solid. tR: 0.34 min (LC-MS 2); ESI-MS: 159 [M+H]+ (LC-MS 2).
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Synthesis routes and methods III

Procedure details

3,6-Dichloro-4-methylpyridazine (Combi-Blocks) (60 g, 361 mmol) was dissolved in hydrazine monohydrate (Aldrich) (335 mL, 5411 mmol) and the solution was stirred at 80° C. for 1 h, forming a white precipitate. The reaction mixture is dilutes with water and the precipitated products isolated by filtration. The solid crude product is suspended in EtOH and left in an ultra sound bath for 1 h. The desired product (22.4 g) was obtained after filtration and drying under vacuum as a beige solid. tR: 0.31 min (LC-MS 2); ESI-MS: 160.0 [M+H]+ (LC-MS 2). 1H NMR (400 MHz; DMSO-d6) δ ppm 7.83 (br.s, 1H) 7.32 (s, 1H) 4.49 (br.s, 2H) 2.05 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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